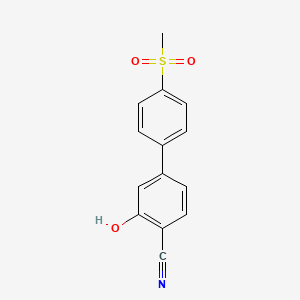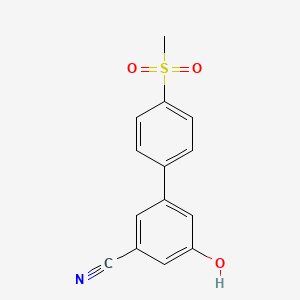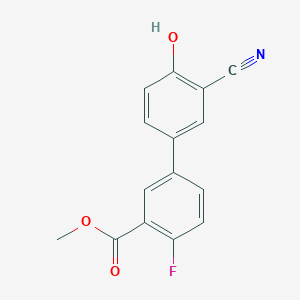
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% (2-CF3P) is a phenol derivative that has been studied for its potential applications in synthetic and medicinal chemistry. It is a highly polar compound that has been used in a variety of chemical reactions, including the synthesis of other compounds, and has been the subject of numerous studies in the past decade.
科学的研究の応用
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% has been studied for its potential application in a variety of scientific research fields. It has been used as a substrate in the synthesis of other compounds, such as nitroaromatic compounds, which can be used in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as an inhibitor of enzymes, such as cytochrome P450, which can be used to study the metabolism of drugs and other compounds.
作用機序
The mechanism of action of 2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% is not yet fully understood. However, it is known that it is a highly polar compound and is capable of forming hydrogen bonds with other molecules. This ability to form hydrogen bonds is thought to be the primary mechanism of action of 2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95%, as it allows it to interact with other molecules and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% are not yet fully understood. However, it has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase, which are involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound and can form hydrogen bonds with other molecules, which makes it useful for a variety of chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it has several limitations for use in laboratory experiments. It is not very soluble in water and is not very stable in the presence of light or oxygen.
将来の方向性
There are several potential future directions for research on 2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95%. One potential direction is to further investigate its potential as an inhibitor of enzymes, such as cytochrome P450 and aldehyde oxidase. Another potential direction is to investigate its potential as a substrate in the synthesis of other compounds. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential applications in medicinal chemistry.
合成法
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or column chromatography. Another method for the synthesis of 2-Cyano-4-(3-trifluoromethoxyphenyl)phenol, 95% is the reaction of trifluoromethoxybenzaldehyde with sodium nitrite in the presence of a base such as sodium hydroxide or potassium carbonate.
特性
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWSYUJPZBLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684958 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261657-45-7 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














